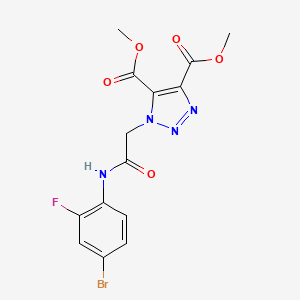

tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like FT-IR, 1H & 13C NMR, LCMS spectroscopic studies, and single crystal X-ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a solution of N-tert-butoxycarbonyl-piperazin, triethylamine, and chloroethylamine in dimethylformamide was stirred at room temperature for 72 hours .科学的研究の応用

Synthesis and Chemical Applications

Tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is used as an intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550. This process involves several steps like SN2 substitution and borohydride reduction, showcasing its role in complex chemical syntheses (Chen Xin-zhi, 2011).

Biological and Medical Research

Protein Research

O-tert-Butyltyrosine, an analog, acts as an NMR tag for high-molecular-weight systems and facilitates measurements of ligand binding affinities in proteins. It presents a unique NMR signal, advantageous in protein research, such as observing resonances in large protein structures and quantifying ligand-protein interactions (Wan-Na Chen et al., 2015).

Synthesis of Amines

N-tert-Butanesulfinyl imines, related compounds, are versatile intermediates in the asymmetric synthesis of amines. They are valuable in synthesizing a wide range of enantioenriched amines, crucial for developing pharmaceuticals and other bioactive molecules (J. Ellman et al., 2002).

Anticancer Drug Development

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another analog, is an important intermediate for small molecule anticancer drugs. Its synthesis and optimization are crucial in developing effective anticancer drugs that can overcome resistance issues (Binliang Zhang et al., 2018).

Material Science and Engineering

- Solar Cell Technology: In the context of dye-sensitized TiO2 solar cells, the addition of 4-tert-butylpyridine to redox electrolytes significantly improves cell performance. This improvement is attributed to a shift in the TiO2 band edge and an increase in electron lifetime, demonstrating the compound's role in enhancing renewable energy technologies (G. Boschloo et al., 2006).

Safety and Hazards

将来の方向性

The future directions for “tert-Butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate” and similar compounds could involve their use in the development of new drugs, polymer chemistry, and bioconjugation. Additionally, they could be used as building blocks in the synthesis of several novel organic compounds .

特性

IUPAC Name |

tert-butyl 4-(2-aminoethyl)-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10-9-11(5-7-14)6-8-15(10)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDVWISXOJNMEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2641590.png)

![8-Benzyl 1-tert-butyl 2-(aminomethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2641591.png)

![2-[3-(Aminomethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride](/img/structure/B2641592.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2641598.png)

![(2S,3S,4R)-3,4-Dihydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2641600.png)

![3,4-difluoro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2641602.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide](/img/structure/B2641609.png)